4-(3-Methylphenoxy)benzaldehyde

Übersicht

Beschreibung

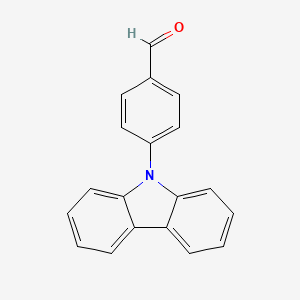

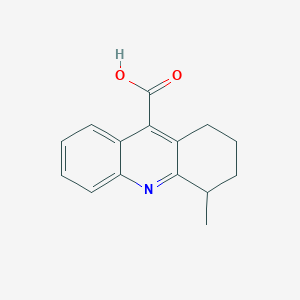

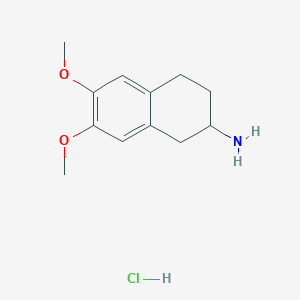

“4-(3-Methylphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 . It’s also known by its IUPAC name, "3-(4-Methoxyphenoxy)benzaldehyde" .

Synthesis Analysis

The synthesis of “4-(3-Methylphenoxy)benzaldehyde” can be achieved fromp-Cresol and 3-Bromobenzaldehyde . It has also been used as a building block in the synthesis of tetrahydroisoquinolinones . Molecular Structure Analysis

The molecular structure of “4-(3-Methylphenoxy)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a methoxyphenoxy group . The SMILES string representation isCOc1ccc(Oc2cccc(C=O)c2)cc1 . Physical And Chemical Properties Analysis

“4-(3-Methylphenoxy)benzaldehyde” has a density of1.2±0.1 g/cm3, a boiling point of 367.1±0.0 °C at 760 mmHg, and a flash point of 172.1±8.8 °C . It has a molar refractivity of 66.1±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 195.7±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Biocompatible Chemosensors for pH

Dhawa et al. (2020) explored compounds related to 4-(3-Methylphenoxy)benzaldehyde as fluorescent chemosensors for pH, capable of distinguishing between normal cells and cancer cells. These chemosensors show significant changes in fluorescence intensity with pH variation, useful in identifying different pH environments, which is crucial in medical diagnostics and research (Dhawa et al., 2020).

2. Organic Synthesis

Banerjee et al. (2013) demonstrated the use of a derivative of 4-(3-Methylphenoxy)benzaldehyde in the synthesis of complex organic compounds. This showcases its utility in synthetic chemistry, particularly in constructing specialized organic molecules (Banerjee et al., 2013).

3. Photochemical Studies

Schultz and Antoulinakis (1996) utilized derivatives of 4-(3-Methylphenoxy)benzaldehyde in studying photochemical and acid-catalyzed rearrangements. This research contributes to our understanding of chemical reactions under different light and pH conditions, essential in photochemistry and material sciences (Schultz & Antoulinakis, 1996).

4. Biotechnological Applications

Craig and Daugulis (2013) investigated the use of a derivative in the bioproduction of benzaldehyde, a valuable compound in the flavor industry. This research is significant for developing sustainable and biologically-based production methods (Craig & Daugulis, 2013).

5. Catalytic Reactions

Liu et al. (2002) studied the catalytic properties of an aluminum alkoxide derived from 4-(3-Methylphenoxy)benzaldehyde, showing its potential in catalyzing Meerwein-Ponndorf-Verley (MPV) hydrogen transfer reactions of aldehydes and ketones. This research highlights its role in facilitating specific chemical reactions, important in catalysis and organic synthesis (Liu et al., 2002).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and explosion-proof equipment, and take precautionary measures against static discharges .

Eigenschaften

IUPAC Name |

4-(3-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAFCKIIJSXEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406271 | |

| Record name | 4-(3-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenoxy)benzaldehyde | |

CAS RN |

61343-84-8 | |

| Record name | 4-(3-Methylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)